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molecular formula C12H15N3O2 B8793630 6-nitro-2-pentyl-1H-benzimidazole

6-nitro-2-pentyl-1H-benzimidazole

Cat. No. B8793630
M. Wt: 233.27 g/mol
InChI Key: QOKPIMFRKMMHDE-UHFFFAOYSA-N
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Patent
US07674809B2

Procedure details

Prepared from 4-nitrophenylenediamine in a manner similar to that of Example 4c. Yield: 78%; Rf (9/1 chloroform/methanol): 0.70; 1H-NMR (CDCl3) 10.2 (bs, 1H); 8.4 (d, J=1.5 Hz, 1H); 8.1 (dd, J=8.6 Hz, 1.53 Hz, 1H); 7.5 (d, J=8.6 Hz, 1H); 3.0 (t, 2H); 1.90 (m, 2H); 1.6-1.1 (m, 4H); 0.87 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2]>C(Cl)(Cl)Cl.CO>[CH2:9]([C:8]1[NH:11][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][C:7]=2[N:10]=1)[CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCC)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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